molecular formula C10H14N2O B14312583 2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol CAS No. 114315-21-8

2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol

Cat. No.: B14312583
CAS No.: 114315-21-8
M. Wt: 178.23 g/mol
InChI Key: SHMHUOUIUHGWRS-UHFFFAOYSA-N
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Description

2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol is an organic compound with a complex structure that includes both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol typically involves the condensation of 2-aminophenylacetaldehyde with ethanolamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitroso compounds.

    Reduction: Regeneration of the original amine and alcohol.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, 2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol serves as a versatile intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for constructing diverse chemical libraries.

Biology

The compound’s structure, which includes both amine and alcohol groups, allows it to interact with biological molecules, making it a candidate for drug development. It can be used as a building block for designing molecules with potential therapeutic effects.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a lead compound for new drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity and functional groups make it suitable for modifying the properties of industrial products.

Mechanism of Action

The mechanism by which 2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol exerts its effects depends on its interaction with molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, influencing their function. The specific pathways involved vary depending on the application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Aminophenyl)amino]ethanol: Similar structure but lacks the Schiff base configuration.

    2-Amino-2-(2-aminophenyl)ethanol: Another related compound with slight structural differences.

Uniqueness

2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol is unique due to its Schiff base structure, which imparts distinct reactivity and properties compared to its analogs. This configuration allows for specific interactions and reactions that are not possible with other similar compounds.

Conclusion

This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for research and development in chemistry, biology, medicine, and industry. Further exploration of its properties and applications could lead to new discoveries and innovations.

Properties

CAS No.

114315-21-8

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-[1-(2-aminophenyl)ethylideneamino]ethanol

InChI

InChI=1S/C10H14N2O/c1-8(12-6-7-13)9-4-2-3-5-10(9)11/h2-5,13H,6-7,11H2,1H3

InChI Key

SHMHUOUIUHGWRS-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCO)C1=CC=CC=C1N

Origin of Product

United States

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